molecular formula C12H10N2O3 B1370383 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid CAS No. 887407-76-3

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1370383
CAS No.: 887407-76-3
M. Wt: 230.22 g/mol
InChI Key: VWDUAMCLXCMAEK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a methoxyphenyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 6-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group results in 6-(4-Methoxyphenyl)pyrimidine-4-methanol .

Scientific Research Applications

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid
  • 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
  • 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid

Uniqueness

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methoxy group, which can undergo specific chemical transformations that are not possible with other substituents. This allows for the synthesis of a wide range of derivatives with diverse properties and applications .

Properties

IUPAC Name

6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-9-4-2-8(3-5-9)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDUAMCLXCMAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628483
Record name 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-76-3
Record name 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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